tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate
Description
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate (CAS: 1932396-57-0) is a carbamate-protected azetidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a four-membered azetidine ring with a cis-configured methyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group enhances stability during synthetic processes, while the azetidine core provides conformational rigidity, making it valuable for modulating drug-like properties such as bioavailability and target binding . The hydrochloride salt form (CAS: 2007915-44-6) is commercially available and preferred for improved solubility and crystallinity in formulations .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPLHYWFLINDJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Haloamines
Azetidines are frequently synthesized via intramolecular nucleophilic substitution. For example, 3-chloroamines can cyclize under basic conditions to form azetidines. In one protocol (, p. 9):
- Starting material : (2S,3S)-3-chloro-2-methylazetidine.
- Reagent : Lithium hexamethyldisilazide (LiHMDS).
- Conditions : THF, −78°C to room temperature.
- Yield : 60–70% with >95% cis-selectivity.
The stereochemistry arises from the retention of configuration during cyclization, favored by bulky bases that minimize epimerization.
Reductive Amination of Amino Ketones
Chiral amino ketones undergo reductive amination to form azetidines. A representative method (, p. 15):
- Substrate : (R)-3-amino-2-methylcyclohexanone.
- Reducing agent : Sodium cyanoborohydride (NaBH3CN).
- Conditions : Methanol, pH 4–5 (acetic acid buffer).
- Yield : 75–80% with 92:8 cis:trans ratio.
The cis-product dominates due to steric hindrance from the methyl group, favoring axial attack during imine formation.
Introduction of the Boc Protecting Group
Direct Boc Protection of Azetidine Amines
The most straightforward method involves reacting cis-2-methylazetidine with di-tert-butyl dicarbonate (Boc anhydride) (,):
- Reagents : Boc2O (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM) or THF.
- Conditions : 0°C to room temperature, 4–6 hours.
- Yield : 85–90%.
Mechanism : The amine attacks the electrophilic carbonyl of Boc anhydride, forming the carbamate and releasing tert-butanol.
Carbamate Formation via Carbamoyl Chlorides
An alternative route employs carbamoyl chlorides (,):
- Substrate : cis-2-Methylazetidin-3-ol.
- Reagent : N-Boc-N-methylcarbamoyl chloride (1.5 equiv).
- Catalyst : ZnCl2 (10 mol%).
- Solvent : Toluene, 30°C, 12 hours.
- Yield : 86% (Table 1, entry 2 in).
This method is advantageous for acid-sensitive substrates, as it avoids strongly basic conditions.
Stereochemical Control Strategies
Chiral Auxiliaries
The use of enantiopure starting materials ensures stereochemical fidelity. For example, (R)-phenylglycinol-derived intermediates were cyclized to yield cis-azetidines with >98% ee (, Scheme 2).
Asymmetric Catalysis
Palladium-catalyzed C–H activation has been employed to construct azetidines with high enantioselectivity (, Scheme 1D):
- Catalyst : Pd(OAc)2 (5 mol%) with chiral phosphine ligands.
- Substrate : 3-Bromopropanal derivatives.
- Yield : 70–85% with 90–95% ee.
Representative Synthetic Protocols
Protocol A: Cyclization Followed by Boc Protection (,)
- Synthesis of (2S,3S)-3-chloro-2-methylazetidine :
- React (2S,3S)-3-amino-2-methylaziridine with SOCl2 in DCM (0°C, 2 h).
- Yield: 92%.
- Cyclization :
- Treat with LiHMDS (1.1 equiv) in THF at −78°C.
- Warm to room temperature over 2 h.
- Yield: 68%.
- Boc Protection :
- Add Boc2O (1.2 equiv) and Et3N (2.0 equiv) in DCM.
- Stir for 4 h at room temperature.
- Yield: 87%.
Overall Yield : 54% (three steps).
Protocol B: One-Pot Reductive Amination and Boc Protection ()
- Reductive Amination :
- Mix 2-methylazetidin-3-one (1.0 equiv) with ammonium acetate (3.0 equiv) in MeOH.
- Add NaBH3CN (1.5 equiv) at 0°C.
- Stir for 12 h at room temperature.
- In Situ Boc Protection :
- Add Boc2O (1.5 equiv) and Et3N (2.0 equiv).
- Stir for 6 h.
- Yield: 78% (two steps).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification and Characterization
- Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:1) resolves cis/trans diastereomers.
- Characterization :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products where the tert-butyl group is replaced by the nucleophile
Scientific Research Applications
Chemistry: tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is used as a building block in the synthesis of various complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is used to study the structure-activity relationships of azetidine derivatives. It serves as a model compound to investigate the biological activity of azetidine-containing molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It is employed in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The azetidine ring structure allows it to fit into the active sites of enzymes, thereby affecting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate can be contextualized by comparing it to related carbamate-protected heterocycles. Below is a detailed analysis:
Structural Analogues with Varying Ring Sizes and Substitutents
Key Comparative Insights
Ring Size and Strain :
- The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogues. This strain can enhance reactivity in ring-opening reactions or conformational locking in drug-receptor interactions .
- Bicyclic derivatives (e.g., bicyclo[2.2.2]octane) offer superior rigidity, often improving target selectivity but complicating synthetic accessibility .
Substituent Effects :
- Methyl Groups : The cis-2-methyl group in the target compound imposes steric constraints that influence diastereoselectivity during coupling reactions. In contrast, methyl groups on larger rings (e.g., piperidine) have milder steric effects .
- Halogenation : Fluorinated analogues (e.g., 4-fluoropyrrolidine) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Stereochemical Considerations :
- The cis configuration of the methyl group in the azetidine core distinguishes it from trans-configured isomers, which may display altered binding kinetics in chiral environments .
Salt Forms and Solubility :
- The hydrochloride salt of the target compound (CAS: 2007915-44-6) offers superior aqueous solubility compared to neutral carbamates like tert-butyl N-(3-methylpyrazin-2-yl)carbamate (CAS: 1355740-34-9), which lacks ionizable groups .
Research and Industrial Relevance
- Synthetic Utility : The Boc group in the target compound facilitates smooth deprotection under acidic conditions, enabling its use in sequential peptide or small-molecule synthesis .
- Drug Discovery : Azetidines are increasingly explored as bioisosteres for piperidines/pyrrolidines in CNS drugs due to their balanced lipophilicity and metabolic resistance .
Biological Activity
tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is a chemical compound characterized by its unique azetidine ring structure and carbamate functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is essential for its application in drug development and organic synthesis.
- Molecular Formula : C₉H₁₉N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 2007915-43-5
The mechanism by which this compound exerts its biological effects primarily involves interactions with enzymes and receptors:
- Enzyme Inhibition : The azetidine ring structure allows the compound to fit into the active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may also interact with specific receptors, altering their function and influencing signaling pathways within cells. The steric hindrance provided by the tert-butyl group can enhance selectivity for certain targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| tert-butyl carbamate | Simple carbamate | Basic structure without additional rings |
| cis-2-Methylazetidine | Parent compound | Lacks the tert-butyl group; used as a precursor |
| tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate | Stereoisomer | Different spatial arrangement affecting reactivity |
The presence of both the tert-butyl group and the cis-2-methylazetidine ring in this compound imparts distinct chemical and biological properties, enhancing its stability and reactivity compared to simpler analogs.
Case Studies and Research Findings
While detailed pharmacokinetic studies specifically on this compound are sparse, research involving related compounds provides insights into its potential effects:
- In Vitro Studies : Research has indicated that azetidine derivatives can inhibit specific enzymes such as acetylcholinesterase, which is relevant for developing treatments for Alzheimer's disease.
- Animal Models : Compounds similar to this compound have been tested in animal models for their neuroprotective effects, showing promise in reducing neuroinflammation and improving cognitive function .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Synthesis : The compound is typically synthesized via reaction of tert-butyl chloroformate with cis-2-methylazetidin-3-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are preferred due to their inertness and ability to stabilize intermediates .
- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 tert-butyl chloroformate to amine) and maintaining low temperatures (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How is tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate characterized, and what analytical techniques are critical for confirming its structure?
- Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and cis-stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 215.15 for CHNO) .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis (using SHELX programs) is recommended .
Q. What role does the tert-butoxycarbonyl (Boc) group play in protecting amines, and how is it removed under mild conditions?
- Protection Strategy : The Boc group shields the azetidine amine during multi-step syntheses (e.g., peptide coupling or metallation). Its steric bulk prevents unwanted nucleophilic attacks .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 1–2 hrs, RT) cleaves the Boc group without degrading the azetidine ring. Neutralization with NaHCO or ion-exchange chromatography isolates the free amine .
Advanced Research Questions
Q. How can stereoselective synthesis of the cis-2-methylazetidine ring be achieved, and what are common sources of stereochemical ambiguity?
- Stereoselective Methods :
- Ring-Closing Metathesis : Using Grubbs catalysts to form the azetidine ring from diene precursors, with chiral auxiliaries controlling cis-methyl configuration .
- Kinetic Resolution : Enzymatic or chiral Lewis acid-mediated reactions to favor cis-isomer formation .
- Challenges : Competing epimerization during Boc protection/deprotection or under acidic/basic conditions can lead to trans-isomer contamination. Monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures stereochemical fidelity .
Q. What computational tools are effective for predicting the reactivity and stability of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate in complex reaction environments?
- DFT Calculations : Gaussian or ORCA software models transition states for carbamate formation/degradation. Key parameters include N–C(O) bond dissociation energy (~250 kJ/mol) and steric effects from the tert-butyl group .
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/THF mixtures) predict aggregation behavior and solubility, critical for optimizing reaction scales .
Q. How do structural modifications (e.g., substituting tert-butyl with other groups) impact the compound’s bioactivity and metabolic stability?
- Structure-Activity Relationships (SAR) :
- Replacing tert-butyl with smaller groups (e.g., methyl) reduces steric shielding, increasing susceptibility to enzymatic degradation .
- Fluorination of the azetidine ring enhances metabolic stability (e.g., CYP450 resistance) but may reduce solubility .
- In Vivo Studies : Radiolabeled analogs (e.g., C-Boc) track pharmacokinetics in rodent models, with LC-MS/MS quantifying metabolite profiles .
Q. What strategies resolve contradictions in reported reaction yields or selectivity for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate derivatives?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from boronic acid purity or Pd catalyst loading. Systematic screening (e.g., Design of Experiments) identifies optimal conditions: Pd(PPh) (2 mol%), KCO, DMF/HO (3:1), 80°C .
- Data Validation : Cross-referencing with crystallographic data (CCDC entries) and independent replication in inert atmospheres (Ar/glovebox) ensures reproducibility .
Methodological Tables
Table 1 : Comparison of Synthetic Methods for tert-Butyl N-[cis-2-Methylazetidin-3-yl]carbamate
| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Chloroformate coupling | DCM | EtN | 78 | 97 | |
| Microwave-assisted | THF | DIPEA | 85 | 99 | |
| Solid-phase synthesis | DMF | — | 65 | 92 |
Table 2 : Key Spectral Data for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
